N,N-Diallyl-3-(trifluoromethyl)aniline
Description
These compounds feature a trifluoromethyl group at the 3-position of the aniline ring, paired with N,N-dialkyl substituents, which influence electronic, steric, and solubility characteristics. The trifluoromethyl group enhances electronegativity and metabolic stability, making such derivatives valuable in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C13H14F3N |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H14F3N/c1-3-8-17(9-4-2)12-7-5-6-11(10-12)13(14,15)16/h3-7,10H,1-2,8-9H2 |
InChI Key |
RYBSYYHVIOKJKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce N,N-diallyl-3-methylaniline.
Scientific Research Applications
Chemistry: N,N-Diallyl-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the agrochemical industry, it is related to Flurochloridon and can be used in herbicidal compositions to control weeds .
Mechanism of Action
The mechanism of action of N,N-Diallyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The allyl groups may facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table compares key structural features of N,N-disubstituted 3-(trifluoromethyl)aniline derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., 4-nitro in ) enhance electrophilicity, impacting reactivity in coupling reactions.
- Steric Effects : Bulkier N,N-dibutyl groups () reduce basicity compared to smaller alkyl chains.
- Ortho/Meta/Para Substitution : 3-(Trifluoromethyl)aniline derivatives exhibit lower biological activity than 2-substituted analogs due to reduced basicity (ortho effect) .
Physicochemical Properties
Selected data for representative compounds:
*Estimated from structural analogs.
Cholinesterase Inhibition
- 4-(Trifluoromethyl)aniline derivatives (e.g., methyl(phenyl)carbamate 4c ) exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM) .
- 3-(Trifluoromethyl)aniline derivatives show reduced activity compared to 2-substituted isomers, attributed to lower basicity .
Anticancer Potential
- 4-Nitro-3-(trifluoromethyl)aniline hybrids release nitric oxide (NO) under irradiation, demonstrating dual anticancer and antioxidant properties .
Urea/Sulfonylurea Derivatives
- Aryl-urea derivatives with 3,5-bis(trifluoromethyl)aniline substituents exhibit enhanced bioactivity in drug discovery .
Coupling Reactions
- Sonogashira coupling of 3-(trifluoromethyl)aniline intermediates with aromatic bromides yields acetylene-linked hybrids .
- Urea formation: Reaction of 3-(trifluoromethyl)aniline with isocyanates produces sulfonylurea derivatives under metal-free conditions .
Functionalization Trends
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Diallyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of 3-(trifluoromethyl)aniline with allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate. Solvent selection (e.g., DMF or acetonitrile) and temperature (80–120°C) critically impact reaction efficiency. For example, using phase-transfer catalysts can enhance allylation rates .
- Data Contradictions : Yields vary from 60% to 85% depending on the allyl halide’s reactivity and steric effects. Lower yields are observed with bulky substituents due to hindered nucleophilic attack .
Q. How is this compound characterized spectroscopically?
- Techniques :
- FTIR : The trifluoromethyl (-CF₃) group shows strong absorption bands at 1120–1160 cm⁻¹ (C-F stretching). NH stretching in the aniline derivative appears as a weak band near 3400 cm⁻¹ .
- ¹H NMR : Allyl protons resonate as doublets at δ 5.2–5.8 ppm (J = 10–12 Hz), while aromatic protons appear as a multiplet at δ 6.8–7.5 ppm .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT Analysis :
- HOMO-LUMO Gaps : The -CF₃ group lowers the HOMO energy (-6.2 eV) due to electron withdrawal, reducing nucleophilicity. LUMO localization on the aromatic ring suggests electrophilic substitution preferences .
- Hyperpolarizability : Calculated β values indicate moderate nonlinear optical (NLO) activity, making the compound a candidate for materials science applications .
- Mechanistic Insights : Transition state modeling reveals that allylation proceeds via an SN2 mechanism, with steric effects from the -CF₃ group slowing kinetics .
Q. How do reaction conditions influence product distribution in cross-coupling reactions involving this compound?
- Case Study : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives. Key factors:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) achieves >70% conversion in DMF at 80°C .
- Steric Effects : Para-substituted boronic acids show higher reactivity than ortho-substituted analogs due to reduced steric hindrance .
- Contradictions : Conflicting reports on regioselectivity in nitration reactions (meta vs. para) suggest solvent polarity and nitrating agent (e.g., HNO₃ vs. AcONO₂) play critical roles .
Q. What strategies mitigate toxicity risks during handling and disposal of this compound?
- Safety Protocols :
- Analytical Quantification : GC-MS with a LOQ of 0.05 µg/L detects trace residues in wastewater .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure. The compound’s pKa (~4.4) necessitates pH-neutral disposal to avoid releasing acidic byproducts .
- Regulatory Compliance : Adhere to EPA DSSTox guidelines (DTXSID60606567) for waste categorization and reporting .
Critical Analysis of Contradictions
- Synthetic Yields : Discrepancies in allylation yields (60% vs. 85%) arise from variations in solvent purity and catalyst loading. Reproducibility requires strict control of anhydrous conditions .
- Regioselectivity : Conflicting nitration outcomes highlight the need for systematic solvent screening (e.g., polar aprotic vs. acidic media) to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
